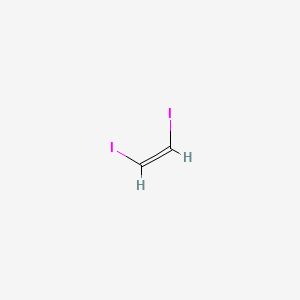

(Z)-1,2-Diiodoethylene

Description

Contextual Importance in Halogenated Organic Chemistry

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are fundamental building blocks in organic synthesis and are prevalent in many pharmaceuticals and materials. ontosight.ai Within this broad class, (Z)-1,2-diiodoethylene (also known as cis-1,2-diiodoethene) is a noteworthy example of a vicinal dihalide, where two iodine atoms are bonded to adjacent carbon atoms of an alkene. wikipedia.org The presence of the carbon-carbon double bond and the two bulky iodine atoms in a specific spatial arrangement imparts distinct reactivity to the molecule, making it a valuable precursor and intermediate in various organic transformations. ontosight.ai

The high reactivity of the carbon-iodine bond, coupled with the geometry of the double bond, allows for a range of chemical manipulations. This makes this compound a useful synthon for the introduction of the 1,2-diiodoethenyl unit into more complex molecular architectures. Its utility is further underscored by its role in the formation of carbon-carbon and carbon-heteroatom bonds, which are central to the construction of diverse organic frameworks.

Unique Stereochemical Considerations of this compound

The defining feature of this compound is its Z configuration, derived from the German word zusammen, meaning "together". libretexts.orgmasterorganicchemistry.com This designation indicates that the two iodine atoms, which are the highest priority substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog priority rules, are located on the same side of the double bond axis. libretexts.org This is in contrast to its geometric isomer, (E)-1,2-diiodoethylene (entgegen, meaning "opposite"), where the iodine atoms are on opposite sides. wikipedia.orgmasterorganicchemistry.com

This fixed spatial arrangement, a consequence of the restricted rotation around the carbon-carbon double bond, has profound implications for the molecule's physical properties and chemical behavior. masterorganicchemistry.com The Z-isomer is generally less stable than the E-isomer by approximately 2 kcal/mol. wikipedia.org This difference in stability influences reaction pathways and product distributions in synthetic applications. The stereochemistry of this compound is a critical factor in stereoselective and stereospecific reactions, where the configuration of the starting material dictates the stereochemistry of the product. rsc.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂H₂I₂ nist.govnist.gov |

| Molecular Weight | 279.85 g/mol nist.govnih.gov |

| CAS Registry Number | 590-26-1 nist.govnist.gov |

| Melting Point | -14 °C stenutz.eu |

| Boiling Point | 188 °C stenutz.eu |

| Dipole Moment | 0.75 D stenutz.eu |

| Isomeric Form | Z (cis) wikipedia.org |

Overview of Research Domains Pertaining to this compound

The distinct properties of this compound have led to its application in several key areas of chemical research. Its primary role is as a versatile building block in organic synthesis. For instance, it can participate in cross-coupling reactions to form more complex unsaturated systems. The two iodine atoms can be sequentially or simultaneously replaced, offering a strategic advantage in the controlled assembly of molecules.

Furthermore, this compound serves as a precursor in the synthesis of stereochemically defined polymers and materials. The defined geometry of the monomer unit can be transferred to the resulting polymer chain, influencing its macroscopic properties. In the field of coordination chemistry, it can act as a ligand for transition metals, with the iodine atoms and the π-system of the double bond participating in metal binding.

The study of the photochemical and photophysical properties of this compound and its derivatives is another active area of research. The presence of heavy iodine atoms can influence excited-state dynamics, making these compounds interesting for fundamental studies of photochemical processes.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Information |

|---|---|

| Mass Spectrometry | The mass spectrum of 1,2-diiodoethylene (B1657968) shows characteristic peaks, with a prominent peak at m/z 280, corresponding to the molecular ion. Another significant peak is observed at m/z 153. nih.gov In the related compound 1,2-diiodoethane, a major peak is seen at m/z 155, resulting from the loss of an iodine atom. wikipedia.org |

| 13C NMR | Spectral data for 1,2-diiodoethylene is available in chemical databases. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-1,2-diiodoethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2I2/c3-1-2-4/h1-2H/b2-1- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOGMKGEVNGRSK-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\I)\I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031978 | |

| Record name | cis-1,2-Diiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-26-1 | |

| Record name | (Z)-1,2-Diiodoethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-1,2-Diiodoethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Z 1,2 Diiodoethylene

Development of Novel Reagents and Catalytic Systems for (Z)-1,2-Diiodoethylene Formation

The pursuit of highly selective and efficient syntheses has led to the development of novel reagents and catalytic systems. Beyond classical methods, researchers have explored alternative transition metals and reagent combinations.

Iodine Monochloride and Additives: As mentioned, the combination of iodine monochloride with tetraethylammonium (B1195904) iodide at low temperatures provides a non-catalytic but highly stereoselective route to (Z)-diiodoalkenes. researchgate.net

Advanced Palladium Systems: The development of specific palladium catalysts, such as the [(allyl)PdCl]₂ system, has enabled the hydrohalogenation of haloalkynes with excellent Z-selectivity. rsc.org

Gold and Brønsted Acid Catalysis: For the related synthesis of (Z)-chlorohaloalkenes, catalytic systems based on gold or Brønsted acids assisted by hydrogen-bonding networks have been developed. acs.orgnih.gov These methods provide access to the thermodynamically less stable (Z)-isomers via hydrochlorination of haloalkynes and showcase the potential of alternative catalytic manifolds. acs.orgnih.gov

Organoborane Intermediates: A multi-step, yet versatile, approach involves the initial chloroboration of a terminal alkyne to form a (Z)-chloroboronic acid. researchgate.net Subsequent treatment with potassium hydrogen difluoride and a halogenating agent can yield the desired (Z)-1,2-dihaloalkene in a stereospecific manner. researchgate.net This strategy allows for the synthesis of various dihaloalkenes, including those that are otherwise difficult to access.

Green Chemistry Principles and Atom Efficiency in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on maximizing atom economy, minimizing waste, and using less hazardous substances.

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product. The ideal reaction has a 100% atom economy, where all atoms from the starting materials are incorporated into the final product.

Green Solvents and Reagents: The use of hazardous reagents like iodine monochloride and toxic organic solvents is a significant drawback of many traditional methods. mdpi.com Research efforts are directed towards using greener solvents, such as water, and less toxic halogen sources. For example, systems using ammonium (B1175870) iodide (NH₄I) with an oxidant like Oxone in water have been developed for the (E)-diiodination of alkynes, pointing a direction for future green syntheses. mdpi.com The development of catalytic systems that can operate in benign solvents or under solvent-free conditions remains a key goal in green chemistry.

Mechanistic Investigations and Reaction Chemistry of Z 1,2 Diiodoethylene

Transition Metal-Catalyzed Cross-Coupling Reactions

(Z)-1,2-Diiodoethylene and its derivatives are potential precursors for the stereocontrolled synthesis of more complex alkenes via cross-coupling reactions. However, the presence of two vicinal iodine atoms often complicates these transformations. Studies have shown that after the initial oxidative addition of one carbon-iodine bond to the metal catalyst (e.g., Palladium(0)), a subsequent elimination of the second iodide can occur, which hinders the desired coupling product formation. researchgate.net This reactivity pattern makes the selective mono-functionalization of 1,2-diiodoethylenes challenging.

Sonogashira Coupling of this compound Derivatives

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for constructing C(sp²)-C(sp) bonds. libretexts.orgorganic-chemistry.org The reaction typically employs a palladium complex, a copper(I) co-catalyst, and an amine base. wikipedia.orgsci-hub.se The catalytic cycle involves the oxidative addition of the vinyl halide to the Pd(0) center, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the enyne product. libretexts.orgwikipedia.org

Despite its broad utility, the application of Sonogashira coupling to 1,2-diiodoethylene (B1657968) presents significant challenges. Research has indicated that 1,2-diiodoethylene is surprisingly unreactive in monoalkynylation reactions under standard Sonogashira conditions. sci-hub.se In comparative studies with other vicinyl dihaloethenes, substrates like (Z)-1-chloro-2-iodoethylene proved to be far more effective for selective mono-coupling. sci-hub.se The difficulty in controlling the reaction with 1,2-diiodoethylene often leads to undesired side reactions or lack of conversion. However, related 1,2-dihaloalkenes have been successfully used. For instance, a (Z)-1-chloro-2-iodoalkene was employed in a mono-Sonogashira coupling to synthesize a functionalized conjugated enyne. researchgate.netresearchgate.net

| Reaction | Substrate | Catalyst System | Observation | Reference |

| Monoalkynylation | 1,2-Diiodoethylene | Pd catalyst, Cu(I) co-catalyst | Surprisingly unreactive | sci-hub.se |

| Monoalkynylation | 1-Chloro-2-iodoethylene | Pd catalyst, Cu(I) co-catalyst | Best substrate for selective reaction | sci-hub.se |

| Mono-Sonogashira | cis-1-Chloro-2-iodoalkene | Not specified | Successful synthesis of conjugated enyne | researchgate.netresearchgate.net |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide using a palladium catalyst, is a versatile method for forming carbon-carbon single bonds. While widely applied, its use with 1,2-dihaloethylenes is not straightforward. Studies on the (E)-isomer of 1,2-diiodoethylene showed that it failed to yield any cross-coupled products under various Suzuki-Miyaura conditions. researchgate.net This lack of reactivity is attributed to the elimination of the second halide from the palladium intermediate. researchgate.net

In contrast, other dihalo-substrates show different selectivity. For example, m- and p-dibromobenzenes undergo selective single coupling, whereas m- and p-diiodobenzenes favor double coupling. nih.gov For vinyl halides, selective C1-site coupling of dichlorovinyl ethers has been achieved with specific palladium-ligand systems like Pd₂dba₃/DPEphos. acs.org These findings suggest that the reactivity and selectivity in dihalo-substrates are highly dependent on the nature of the halide, the substrate's electronic properties, and the specific catalytic system employed. While direct successful applications of Suzuki-Miyaura coupling on this compound are not prominently reported, the chemistry of related dichlorovinyl ethers provides a pathway for synthesizing tri- and tetrasubstituted alkenes. acs.org

Negishi Coupling and Related Alkene Functionalizations

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. It is often successful where other coupling methods fail. In the context of vicinyl dihaloethenes, the Negishi reaction was the only method that provided mono-coupled products for (trans)-1-bromo-2-iodoethylene and 1,2-dibromoethylene (B146495) in a comparative study, whereas Sonogashira and Suzuki couplings were ineffective. researchgate.net However, even under Negishi conditions, (trans)-1,2-diiodoethylene did not yield the desired cross-coupled products. researchgate.net

Despite these challenges with the parent compound, Negishi coupling has been utilized with derivatives. For instance, a heptamer with 30 conjugated carbon atoms was synthesized via a final Negishi coupling step involving (E)-1,2-diiodoethylene. core.ac.uk This highlights that with appropriate substitution and reaction design, diiodoethylene scaffolds can be functionalized.

| Coupling Reaction | Substrate | Outcome | Reference |

| Suzuki-Miyaura | (E)-1,2-Diiodoethylene | No cross-coupled product | researchgate.net |

| Negishi | (E)-1,2-Diiodoethylene | No cross-coupled product | researchgate.net |

| Negishi | (trans)-1-Bromo-2-iodoethylene | Successful mono-coupling | researchgate.net |

| Negishi | (E)-1,2-Diiodoethylene (in oligomer synthesis) | Successful coupling to form a heptamer | core.ac.uk |

Heck Reactions and Olefin Diversification

The Mizoroki-Heck reaction creates a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. libretexts.org The reaction proceeds through oxidative addition, migratory insertion of the olefin, and subsequent β-hydride elimination. libretexts.orgnih.gov The Heck reaction is a powerful tool for olefin diversification and has been applied to complex systems, including 1,2- and 1,3-dienes. nih.gov

The high reactivity of 1,2-dienes (allenes) in Heck reactions makes them useful building blocks. nih.gov While specific examples detailing the Heck reaction of this compound are limited, the general reactivity of vinyl halides suggests its potential as a substrate. For instance, vinyl chlorides have been successfully used in Heck couplings after activation via complexation with an iron carbonyl group. nih.gov The success of Heck reactions often depends on overcoming challenges like regioselectivity and controlling subsequent isomerizations. Intramolecular versions of the Heck reaction are often more efficient and selective than their intermolecular counterparts. libretexts.org

Electrophilic and Nucleophilic Addition Reactions Involving this compound

The carbon-carbon double bond in this compound is susceptible to both electrophilic and nucleophilic attacks, characteristic of alkenes. The electron-withdrawing nature of the two iodine atoms influences the electron density of the double bond, affecting its reactivity in these addition reactions.

Hydrohalogenation and Haloalkene Formation

Hydrohalogenation involves the addition of a hydrogen halide (HX) across the double bond of an alkene. While direct hydrohalogenation of this compound is not extensively documented, the synthesis of related (Z)-1,2-dihaloalkenes has been achieved through the palladium-catalyzed hydrohalogenation of alkynyl halides. researchgate.net This method provides a stereoselective route to (Z)-1,2-dihaloalkenes, which are thermodynamically less favored than the (E)-isomers. researchgate.netresearchgate.net

Alternative catalytic systems based on Brønsted acids or gold have also been developed for the hydrochlorination of haloalkynes, allowing for the selective synthesis of either (Z)- or (E)-1,2-chlorohaloalkenes. acs.org Furthermore, a catalyst-free method for the 1,2-trans-dihalogenation of various alkynes has been reported using a combination of an N-halosuccinimide (NXS) electrophile and an alkali metal halide in acetic acid. researchgate.net An efficient two-step synthesis has also been developed to convert terminal alkynes into (Z)-2-halo-1-iodoalkenes with high regio- and stereoselectivity. nih.gov These synthetic methods are critical because direct electrophilic halogenation of alkynes typically yields the thermodynamically favored (E)-isomers. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

| Hydrohalogenation | Alkynyl Halides | [(allyl)PdCl]₂ | (Z)-1,2-Dihaloalkenes | researchgate.net |

| Hydrochlorination | Haloalkynes | Brønsted Acid or Gold Catalyst | (Z)- or (E)-Chlorohaloalkenes | acs.org |

| Dihalogenation | Alkynes | NXS / Metal Halide / Acetic Acid | (E)-1,2-Dihaloalkenes | researchgate.net |

| Halo-iodination | Terminal Alkynes | Two-step process | (Z)-2-Halo-1-iodoalkenes | nih.gov |

Addition to Unsaturated Systems

This compound can participate in addition reactions with various unsaturated systems. While the direct addition of this compound itself is not extensively detailed in the provided search results, related reactions involving the addition of iodine to double and triple bonds provide insight into the potential reactivity patterns.

For instance, the addition of iodine to carbon-carbon double bonds is a known reaction, and this reactivity can be harnessed in various synthetic methodologies. rsc.org In some cases, the addition of iodine to a double bond can be selective for more substituted systems, such as H₂C=CR₂ (where R is not hydrogen), at room temperature. rsc.org However, reactions with other types of mono-, di-, and trisubstituted double bonds may result in product mixtures or no reaction at all. rsc.org

The addition of iodine to triple bonds is also a well-established transformation. rsc.org A notable example is the preparation of (E)-2,3-di-iodo-prop-2-en-1-ol from propargyl alcohol using sodium iodide as the iodine source in the dark, affording a 60% yield. rsc.org This suggests that iodo-alkene derivatives can be synthesized through the addition of iodine to alkynes.

Furthermore, the Sonogashira reaction, a powerful cross-coupling method, can be utilized to synthesize enediyne systems, which contain a (Z)-double bond flanked by two triple bonds. This is achieved through the double alkynylation of (Z)-1,2-dichloroethylene, highlighting the utility of dihaloethylenes in constructing complex unsaturated frameworks. sci-hub.se

The following table summarizes the types of addition reactions involving iodine and unsaturated systems:

| Reaction Type | Substrate | Reagent(s) | Product | Key Observation |

| Iodination of Double Bond | H₂C=CR₂ (R≠H) | Iodine | Iodine Adduct | Selective for more substituted double bonds at room temperature. rsc.org |

| Iodination of Triple Bond | Propargyl alcohol | NaI | (E)-2,3-di-iodo-prop-2-en-1-ol | Formation of a di-iodo-alkenol. rsc.org |

| Double Alkynylation | (Z)-1,2-Dichloroethylene | Terminal Alkynes | (Z)-Enediyne | Synthesis of complex unsaturated systems. sci-hub.se |

Stereochemical Outcomes and Regioselectivity in this compound Transformations

The stereochemistry of the double bond in this compound is a crucial factor influencing the outcomes of its reactions. The Z configuration, with the two iodine atoms on the same side of the double bond, is generally less stable than the corresponding E (trans) isomer by approximately 2 kcal/mol. wikipedia.org

In copper-catalyzed cross-coupling reactions, the stereochemistry of the starting dihaloalkene is often retained. For example, the reaction of (E)-1,2-diiodoethene with carbazates proceeds with complete retention of the olefin configuration, leading to the formation of (E)-β-iodovinylcarbazates. researchgate.netresearchgate.net This suggests that similar reactions involving this compound would likely yield products with a Z configuration.

The regioselectivity of reactions involving dihaloalkenes can be influenced by the nature of the nucleophile and the reaction conditions. In the copper-catalyzed β-halovinylation of amides, carbamates, and azoles using (E)-1,2-dihaloalkenes, good regiocontrol is often achieved. researchgate.net The regioselectivity in the reaction of (E)-1,2-diiodoethene with carbazates depends on the structure of the carbazate (B1233558) substrate. researchgate.net

The development of catalytic systems for the hydrochlorination of haloalkynes has enabled selective access to both (E)- and (Z)-1,2-haloalkenes, demonstrating that the stereochemical outcome can be controlled through the choice of catalyst. acs.org This highlights the potential for developing stereoselective transformations starting from this compound.

The table below provides examples of stereochemical and regiochemical control in reactions related to this compound:

| Reaction | Substrate | Catalyst/Reagents | Product Stereochemistry | Regioselectivity |

| Copper-Catalyzed Cross-Coupling | (E)-1,2-Diiodoethene and Carbazates | Copper | Complete retention of (E)-configuration. researchgate.netresearchgate.net | Depends on carbazate structure. researchgate.net |

| Hydrochlorination | Haloalkynes | Brønsted acid or Gold catalysis | Selective for either (E)- or (Z)-chlorohaloalkenes. acs.org | High |

Elucidation of Reaction Intermediates and Transition States in this compound Reactivity

Understanding the intermediates and transition states in reactions of this compound is key to explaining its reactivity. Mechanistic investigations of thermal reactions involving related diethynyl olefins suggest the formation of discrete reactive intermediates. escholarship.org For instance, the thermal rearrangement of alkyl-substituted cis-1,2-diethynyl olefins proceeds through a 1,4-dehydrobenzene intermediate. escholarship.org

The thermal decomposition of this compound into acetylene (B1199291) and iodine has been studied, and its enthalpy of reaction has been determined. nist.govanl.gov This reaction likely proceeds through a transition state where the C-I bonds are stretched and the C-C triple bond begins to form.

Computational studies, such as PM3 calculations, have been used to suggest plausible reaction mechanisms and intermediates. For example, in the reaction of 1,3-dithiane, a cation radical intermediate is proposed. clockss.org While not directly involving this compound, these studies demonstrate the power of computational chemistry in elucidating reaction pathways of related organosulfur compounds.

Kinetic and chemical trapping evidence, along with the observation of Chemically Induced Dynamic Nuclear Polarization (CIDNP), has implicated the existence of biradical intermediates in the reactions of certain unsaturated systems. escholarship.org These biradical species can undergo further reactions, such as intramolecular hydrogen transfer. escholarship.org

The following table summarizes key intermediates and transition states in related reactions:

| Reaction Type | Proposed Intermediate/Transition State | Evidence/Method of Investigation |

| Thermal Rearrangement of Diethynyl Olefins | 1,4-Dehydrobenzene intermediate. escholarship.orgescholarship.org | Kinetic and chemical trapping evidence. escholarship.org |

| Iodine-Catalyzed Olefin Isomerization | Radical intermediate with a rotational transition state. ru.nl | Comparison with other olefins. ru.nl |

| Thermal Decomposition | Transition state with elongated C-I bonds. | Thermochemical data. nist.govanl.gov |

| Reactions of Unsaturated Systems | Biradical intermediates. escholarship.org | CIDNP observation. escholarship.org |

Advanced Spectroscopic Characterization and Structural Analysis of Z 1,2 Diiodoethylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Electronic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For (Z)-1,2-diiodoethylene, NMR is crucial for confirming its cis-stereochemistry and for probing the electronic effects of the iodine substituents. core.ac.ukdokumen.pub

Carbon-13 NMR Chemical Shift Analysis

The Carbon-13 (¹³C) NMR chemical shift of this compound provides valuable information about the electronic environment of the carbon atoms in the double bond. The presence of two electronegative iodine atoms significantly influences the shielding of the carbon nuclei. core.ac.uk Theoretical and experimental studies have been conducted to understand the differences in ¹³C NMR chemical shifts between the cis and trans isomers of 1,2-dihaloethenes. core.ac.uk

In a study comparing the experimental ¹³C NMR chemical shifts of 1,2-dihaloethenes in both non-polar (CDCl₃) and polar (DMSO-d₆) solvents, it was observed that the values for the cis and trans isomers of chloro and bromo derivatives did not show significant variations. core.ac.uk However, for the iodo-derivatives, a more noticeable difference is expected due to the larger size and polarizability of the iodine atoms. core.ac.uk The experimental ¹³C NMR chemical shift for the carbon atoms in this compound is a key parameter for its identification and for computational studies. researchgate.net

Table 1: Experimental ¹³C NMR Chemical Shifts for 1,2-Dihaloethenes

| Compound | Solvent | Chemical Shift (ppm) - cis | Chemical Shift (ppm) - trans |

|---|---|---|---|

| 1,2-dichloroethene | CDCl₃ | 121.4 | 122.3 |

| DMSO-d₆ | 121.9 | 122.9 | |

| 1,2-dibromoethene | CDCl₃ | 110.1 | 113.8 |

| DMSO-d₆ | 110.2 | 114.2 | |

| 1,2-diiodoethene (B11823565) | CDCl₃ | 80.3 | 96.1 |

| DMSO-d₆ | 79.9 | 96.3 |

Data sourced from reference core.ac.uk

Relativistic Spin-Orbit Effects on NMR Shielding Tensors

For molecules containing heavy atoms like iodine, relativistic effects, particularly spin-orbit (SO) coupling, play a significant role in determining the NMR chemical shifts. rsc.orgmdpi.com These effects, often referred to as the "heavy atom on the light atom" (HALA) effect, can be substantial and must be considered for accurate theoretical predictions of NMR parameters. rsc.orgresearchgate.net

The spin-orbit effect on the nuclear shielding tensor (σ) is a primary contributor to the relativistic effects observed in the chemical shifts of light atoms, such as carbon, in the vicinity of a heavy atom. rsc.orgmdpi.com Theoretical studies using methods like the Zeroth-Order Regular Approximation (ZORA) have been employed to calculate the NMR shielding tensors of dihaloethenes, including this compound. rsc.orgrsc.org These calculations reveal that both paramagnetic and spin-orbit shielding terms are responsible for the observed trends in chemical shifts between cis and trans isomers. researchgate.net

For this compound, steric interactions between the two iodine atoms and hyperconjugative interactions involving the halogen lone pairs and antibonding orbitals lead to lower ¹³C NMR shielding for the cis isomer compared to the trans isomer. core.ac.ukresearchgate.net The analysis of NMR shielding tensors, broken down into their diamagnetic, paramagnetic, and spin-orbit components, provides a deeper understanding of the electronic structure and the influence of the heavy iodine atoms. rsc.orgnih.gov

X-ray Crystallography of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in confirming the cis geometry of this compound and in studying its intermolecular interactions, particularly halogen bonding. researchgate.net

The crystal structure of this compound reveals a planar molecule, as expected for a double-bonded system. More importantly, the crystal packing is dominated by halogen bonding, which are non-covalent interactions where a halogen atom acts as an electrophilic species. researchgate.net In the case of this compound, these interactions involve I···I contacts, and can also include I···O and I···C(π) interactions when co-crystallized with other molecules. researchgate.netresearchgate.net

The ability of the iodine atoms in this compound to act as halogen bond donors is influenced by the hybridization of the carbon atom to which they are attached. researchgate.net The study of co-crystals, for instance with 1,4-diazabicyclo[2.2.2]octane (DABCO), has provided further insights into the nature and strength of these halogen bonds. researchgate.net The analysis of these crystal structures provides precise data on bond lengths, bond angles, and intermolecular distances, which are crucial for understanding the supramolecular chemistry of this compound.

High-Resolution Mass Spectrometry (HRMS) in Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool for determining the elemental composition of a molecule with high accuracy. In the context of reactions involving this compound, HRMS is used to confirm the identity of the products by providing their exact mass. core.ac.uk

For example, in the synthesis of new cyclization products derived from the reaction of an alkyne with iodine, the resulting diiodo compounds were characterized using HRMS to confirm their molecular formulas. researchgate.net Similarly, in the synthesis of sequence-defined oligomers where this compound might be a starting material or an intermediate, HRMS is essential for verifying the structure of the final products. core.ac.uk The high precision of HRMS allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy for Structural Confirmation and Molecular Dynamics

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary to NMR and X-ray crystallography and are used for structural confirmation and to study molecular dynamics.

The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the C=C stretching, C-H bending, and C-I stretching vibrations. The frequencies of these vibrations are sensitive to the stereochemistry of the molecule. For instance, the C=C stretching frequency in the cis isomer will differ from that in the trans isomer due to the different symmetry and steric environment.

While specific, detailed vibrational spectroscopic data for this compound is not extensively reported in the provided search results, it is a standard technique used in conjunction with others for full characterization. For instance, in studies involving the synthesis of related compounds, IR spectroscopy is routinely used to identify functional groups and confirm the presence of the desired product. rsc.org

Theoretical and Computational Studies of Z 1,2 Diiodoethylene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic and structural properties of (Z)-1,2-diiodoethylene. These methods offer a molecular-level understanding that complements experimental findings.

Ab initio and Density Functional Theory (DFT) methods are powerful tools for studying the properties of this compound. DFT calculations, particularly using the B3LYP functional with dispersion corrections (B3LYP-D3) and basis sets like def2-TZVP and 6-311++G(d,p), have been employed to investigate noncovalent interactions in diiodoalkenes. nist.govx-mol.com These studies analyze halogen bonding (I···I, I···O, I···C(π)) and other interactions by examining bond lengths, electrostatic potentials, and interaction energies. nist.govx-mol.com

Furthermore, DFT has been used to analyze the nuclear magnetic resonance (NMR) shielding tensor of both cis- and trans-1,2-diiodoethene. rsc.org Calculations using the KT2 functional with a TZ2P basis set and the spin-orbit ZORA Hamiltonian have helped to understand the differences in the ¹³C NMR chemical shifts between the isomers. rsc.org The primary factor for the 17 ppm difference in the ¹³C NMR chemical shift is the steric interaction between the two iodine atoms in the cis isomer, which affects the spin-orbit and paramagnetic shielding. rsc.org The geometries of cis- and trans-1,2-dihaloethenes have been optimized using both nonrelativistic and relativistic scalar ZORA (SR-ZORA) approaches to study these effects. researchgate.net

Ab initio methods like second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)) have also been utilized, often in conjunction with DFT, to provide accurate energetic and structural data for similar halogenated compounds. acs.org

Semiempirical methods, which are computationally less demanding than ab initio or DFT methods, provide valuable predictions of energetic and structural properties for molecules like this compound. These methods use parameters derived from experimental data to simplify calculations. uni-muenchen.deucsb.edu

Methods such as Modified Neglect of Diatomic Overlap (MNDO), Austin Model 1 (AM1), and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.dedtic.mil They are parameterized to predict heats of formation rather than total energies. uni-muenchen.de For this compound, the heat of formation has been calculated using the MNDO-PM3 method, which is a reparameterization of AM1. dtic.mildtic.mil Another computational model, SPARC (SPARC Performs Automated Reasoning in Chemistry), also calculates standard enthalpies of formation (ΔHf°) based on chemical structure theory. uga.edu

Below is a table comparing the experimental and calculated heats of formation for this compound using different semiempirical methods.

| Method | Calculated Heat of Formation (kcal/mol) | Experimental Heat of Formation (kcal/mol) | Difference (kcal/mol) |

|---|---|---|---|

| MNDO-PM3 | 60.5 | 49.6 | 10.9 |

| MNDO | - | 49.6 | -14.5 |

| AM1 | - | 49.6 | -6.1 |

| SPARC | 50.29 | 49.6 | 0.69 |

Data sourced from references dtic.miluga.eduscribd.com. Note that the SPARC value was converted from kJ/mol.

These semiempirical methods, while providing rapid estimations, show varying degrees of accuracy. The MNDO method, for instance, is known to have deficiencies such as overestimating repulsion in sterically crowded systems. ucsb.edu

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in this compound is crucial for explaining its reactivity and physical properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the kinetic stability and reactivity of a molecule. nankai.edu.cn A smaller gap generally implies higher reactivity. chalcogen.rowuxiapptec.com

For dihaloethene isomers, FMO analysis helps to understand their stability and reactivity. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and vacant (acceptor) orbitals. researchgate.netuni-muenchen.de In the case of dihaloethenes, NBO analysis has been used to assess hyperconjugative interactions involving the halogen lone pairs and various antibonding orbitals. researchgate.net

Stereoelectronic effects, which refer to the influence of molecular geometry on electronic properties, play a significant role in the reactivity of this compound. In the cis isomer, steric interactions between the two large iodine atoms are a major factor influencing its properties. rsc.orgresearchgate.net

These steric interactions, combined with hyperconjugative interactions, are responsible for the observed differences in the ¹³C NMR chemical shifts between the cis and trans isomers of diiodoethene. researchgate.net The hyperconjugative interactions involve the lone pairs of the iodine atoms (LP(I)) and the πC=C, σC=C, and σC-I antibonding orbitals. researchgate.net These interactions lead to lower ¹³C NMR shielding for the cis isomers of both bromo- and iodoethenes compared to their trans counterparts. researchgate.net The reactivity of vinyl iodides in substitution and elimination reactions is influenced by the donation of the iodine atom's lone pair into the π orbital of the alkene.

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

Thermodynamic and kinetic modeling provides quantitative data on the stability and reaction pathways of this compound. The Z isomer is known to be less stable than the E (trans) isomer by approximately 2 kcal/mol. wikipedia.org

The National Institute of Standards and Technology (NIST) provides thermodynamic data for this compound, including its enthalpy of vaporization. nist.gov Active Thermochemical Tables (ATcT) also offer a selected enthalpy of formation for the compound based on a comprehensive thermochemical network. anl.gov

Conformational Analysis and Isomerization Dynamics

The study of Z/E isomerization is central to understanding the dynamic behavior of this compound. This involves mapping the energy changes as the molecule converts from the cis to the trans configuration.

The energetic landscape of Z/E isomerization describes the relative potential energies of the two isomers and the transition state that connects them. Based on the standard enthalpies of formation, the (E)-isomer of 1,2-diiodoethylene (B1657968) is thermodynamically more stable than the (Z)-isomer. researchgate.net The energy difference is approximately 4.6 kJ/mol (about 1.1 kcal/mol), calculated from the ATcT value for the (Z)-isomer and the NIST value for the (E)-isomer. researchgate.net Some sources report this stability difference to be around 2 kcal/mol.

The isomerization from this compound to (E)-1,2-diiodoethylene is therefore an exothermic process. The reaction profile involves the (Z)-isomer at a higher energy level, proceeding over an activation energy barrier (the transition state) to the lower-energy (E)-isomer. While the relative energies of the starting and ending points are established, a specific, calculated value for the peak of this barrier for the uncatalyzed thermal isomerization was not found in the surveyed scientific literature.

The relative stability of Z and E isomers in 1,2-dihaloethylenes is strongly influenced by the identity of the halogen substituent. While for 1,2-diiodoethylene the trans ((E)) isomer is more stable, the opposite is true for several other dihaloethylenes. This phenomenon, where the cis ((Z)) isomer is more stable, is often referred to as the "cis effect".

In the cases of 1,2-difluoroethylene, 1,2-dichloroethylene, and 1,2-dibromoethylene (B146495), the (Z)-isomer is the thermodynamically preferred configuration. This reversal of stability is attributed to a combination of electronic effects, including hyperconjugation and lone-pair delocalization, which are more stabilizing in the cis configuration for the smaller, more electronegative halogens. researchgate.net In contrast, for the large iodine atoms, classic steric hindrance in the (Z)-isomer becomes the dominant factor, making the (E)-isomer, where the bulky substituents are further apart, the more stable form. researchgate.net

| Compound (XHC=CHX) | More Stable Isomer | Energy Difference (Z vs. E) in cal/mol | Reference |

|---|---|---|---|

| 1,2-Difluoroethylene (X=F) | Z (cis) | -1080 ± 120 | |

| 1,2-Dichloroethylene (X=Cl) | Z (cis) | -720 ± 160 | |

| 1,2-Dibromoethylene (X=Br) | Z (cis) | -250 ± 330 | |

| 1,2-Diiodoethylene (X=I) | E (trans) | ~ +1100 | researchgate.net |

Note: Negative values indicate the (Z)-isomer is more stable, while a positive value indicates the (E)-isomer is more stable.

Applications of this compound in Complex Organic Synthesis and Materials Science

This compound is a versatile difunctionalized alkene that serves as a crucial building block in modern organic synthesis. Its two iodine atoms, positioned on the same side of the carbon-carbon double bond, offer two reactive sites for sequential and stereospecific functionalization. This unique structural feature allows for the controlled construction of complex molecular architectures, making it an invaluable tool in the synthesis of highly substituted olefins, conjugated systems, and functional materials.

Supramolecular Chemistry and Crystal Engineering with Z 1,2 Diiodoethylene

Halogen Bonding Interactions (I···I, I···O, I···C, I···N) in Solid-State Structures

The solid-state structures of 1,2-diiodoolefins, including (Z)-1,2-diiodoethylene, are significantly governed by a variety of halogen bonding interactions. researchgate.netrsc.org These directional and specific interactions play a crucial role in determining the crystal packing. The primary halogen bonds observed involve iodine acting as an electrophilic species (halogen bond donor) interacting with a nucleophilic or electron-rich region (halogen bond acceptor).

Key interactions identified in the crystal structures involving this compound and related compounds include:

I···I Interactions: These are common interactions where one iodine atom interacts with another, contributing to the formation of layered or three-dimensional networks. researchgate.net

I···O Interactions: When a suitable oxygen-containing molecule is present, the iodine atom of the diiodoalkene can form a halogen bond with the oxygen atom, which acts as the acceptor. researchgate.netrsc.org

I···C(π) Interactions: The iodine atom can also interact with the π-electron system of another molecule, a type of noncovalent bond that influences molecular assembly. researchgate.net

I···N Interactions: In the presence of nitrogen-containing compounds, strong halogen bonds can form. A notable example is the formation of cocrystals between 1,2-diiodoethene (B11823565) and 1,4-diazabicyclo[2.2.2]octane (DABCO), where a distinct I···N bond is established. researchgate.netdntb.gov.ua

These interactions are fundamental synthons in supramolecular chemistry, providing a reliable tool for constructing new crystalline materials. researchgate.net

| Interaction Type | Description |

| I···I | Interaction between two iodine atoms, frequently observed in the crystal structures of diiodoalkenes. researchgate.net |

| I···O | Halogen bond formed between an iodine atom (donor) and an oxygen atom (acceptor). researchgate.netrsc.org |

| I···C(π) | Interaction involving an iodine atom and the π-electron cloud of an adjacent molecule. researchgate.net |

| I···N | A strong, directional halogen bond formed between an iodine atom and a nitrogen atom, as seen in cocrystals with DABCO. researchgate.netdntb.gov.ua |

Design and Characterization of Cocrystals Involving this compound

The design of cocrystals utilizes intermolecular interactions, such as halogen bonds, to combine two or more different molecular components into a single, ordered crystalline phase. This compound is an effective halogen bond donor for creating such multicomponent materials. concordia.ca

A prominent example is the series of cocrystals formed between 1,2-diiodoethene and the bidentate halogen bond acceptor 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netdntb.gov.ua The formation of these halogen-bond-assisted cocrystals demonstrates a systematic approach to crystal engineering. dntb.gov.ua The synthesis of these materials can be achieved through methods like solution-phase crystallization or mechanochemical grinding. nih.gov

The characterization of these cocrystals is primarily accomplished using single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal, confirming the formation of the cocrystal and allowing for detailed analysis of the halogen bonding geometries, including bond lengths and angles. researchgate.netresearchgate.net This structural analysis is crucial for understanding the relationship between molecular structure and the resulting supramolecular architecture.

Influence of Halogen Bonds on Crystal Packing and Properties

In the cocrystals of 1,2-diiodoethene and DABCO, the I···N halogen bond is the primary interaction guiding the supramolecular assembly. researchgate.netdntb.gov.ua The structural analysis of this series of cocrystals, which also includes analogues like 1,2-diiodoethane, reveals a clear correlation between the hybridization of the carbon atom attached to the iodine and the resulting strength of the halogen bond. researchgate.netdntb.gov.ua For instance, the polarization of the iodine atom is affected by whether it is bonded to an sp²-hybridized carbon (as in 1,2-diiodoethene) or an sp³-hybridized carbon, which in turn modulates the strength of the I···N interaction and influences the packing arrangement. researchgate.netdntb.gov.ua

The competition and interplay between different types of halogen bonds (e.g., I···I vs. I···N) and other weaker interactions determine the final, most stable crystal structure. This control over the supramolecular architecture is a central goal of crystal engineering.

| Cocrystal System | Key Halogen Bond | Observed Influence on Crystal Packing |

| DABCO·1,2-C₂H₂I₂ | I···N | Forms extended networks where the halogen bond directs the assembly of the donor and acceptor molecules into a specific, predictable geometry. researchgate.netdntb.gov.ua |

| Native 1,2-diiodoolefins | I···I, I···O, I···C | Governs the formation of complex layered or 3D structures through a network of varied halogen bonds. researchgate.netrsc.org |

Computational Prediction and Validation of Halogen Bond Strengths

Computational chemistry provides powerful tools for understanding and predicting the behavior of halogen-bonded systems. Methods such as Density Functional Theory (DFT) are widely used to model and analyze these interactions. nih.gov

Computational studies can be used to:

Predict Thermodynamic Stability: Calculations can determine the reaction enthalpies for cocrystal formation, offering a robust prediction of whether a reaction will be spontaneous under experimental conditions. nih.gov This is valuable for pre-screening potential cocrystal formers before attempting experimental synthesis.

Quantify Interaction Energies: Theoretical methods, including the Quantum Theory of Atoms in Molecules (QTAIM), can be applied to calculated electron density distributions to quantify the energies of various intermolecular contacts, including halogen bonds. researchgate.net

Analyze Electrostatic Potentials: The molecular electrostatic potential can be calculated to identify the electrophilic region (the σ-hole) on the iodine atom, which is responsible for the halogen bond's directionality and strength. researchgate.net

Validate Experimental Findings: Computational results are often benchmarked against experimental data, such as calorimetric measurements, to validate the accuracy of the theoretical models. nih.gov For halogen-bonded cocrystals, periodic DFT calculations have shown good agreement with experimental data. nih.gov

In the study of the DABCO·C₂H₂ₙI₂ (n = 0–2) cocrystal series, computational analysis was instrumental in illustrating the correlation between the carbon atom's hybridization and the polarization of the iodine atom, thereby explaining the observed trends in halogen bond strength. researchgate.netdntb.gov.ua

| Computational Method | Application in Studying this compound Systems |

| Periodic Density Functional Theory (DFT) | Predicts thermodynamic stability and interconversion energies of halogen-bonded cocrystals. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Quantifies the strength and nature of intermolecular interactions, including I···I and I···O contacts. researchgate.net |

| Molecular Electrostatic Potential (MEP) Analysis | Determines the location and magnitude of σ-holes on iodine atoms, explaining their ability to form halogen bonds. researchgate.net |

Q & A

Q. What experimental methods are recommended for synthesizing (Z)-1,2-Diiodoethylene and verifying its geometric isomerism?

this compound is synthesized via the direct iodination of acetylene under controlled conditions (e.g., gas-phase reactions with iodine vapor at 200–350°C) . To confirm stereochemistry, nuclear magnetic resonance (NMR) spectroscopy is critical: cis/trans isomer ratios can be determined by integrating peaks at 7.80 ppm (trans) and 7.05 ppm (cis) in carbon tetrachloride solutions . UV-Vis spectroscopy (239–285 nm) provides complementary data, as absorption coefficients differ between isomers .

Q. How can thermodynamic properties of this compound be experimentally determined?

Enthalpies of formation (ΔfH°) and combustion (ΔcH°) are derived using reaction calorimetry and gas-phase equilibrium studies. For example, equilibrium constants for the dissociation of diiodoethylene into acetylene and iodine (CH₂I₂ ⇌ C₂H₂ + I₂) are measured via in situ spectrophotometry at 234–409°C . Standard entropy values (ΔS°) are calculated using group additivity principles based on vinyl iodide analogs . Key thermodynamic parameters include:

| Property | Value (trans isomer) | Value (cis isomer) |

|---|---|---|

| ΔfH° (kcal/mol) | 49.2 ± 0.1 | 49.2 ± 0.1 |

| ΔS°298 (gibbs/mol) | 40.5 | 39.4 |

| Source: Table IV in |

Q. What spectroscopic techniques are optimal for characterizing this compound in condensed phases?

UV-Vis absorption at 252 nm and 285 nm is standard for quantifying isomer concentrations in gas-phase studies . For liquid-phase analysis, NMR remains primary due to its resolution of stereoisomers. Differential scanning calorimetry (DSC) can assess phase transitions, while FT-IR identifies vibrational modes specific to the C-I bond and ethylene backbone .

Advanced Research Questions

Q. How should researchers resolve discrepancies in material balance during high-pressure iodination of acetylene?

Under high-pressure conditions (>100 torr), side reactions (e.g., benzene formation) may occur, leading to inconsistencies in diiodoethylene yields . To mitigate this:

- Monitor optical densities at 239 nm, 252 nm, and 285 nm to detect byproducts with strong UV absorption.

- Decompose residual iodine with sodium bisulfite before NMR analysis to avoid interference .

- Use kinetic modeling to separate primary reaction rates from secondary pathways.

Q. What methodologies address the temperature-dependent limitations in cis-trans isomerization studies?

Cis-trans isomerization kinetics slow significantly below 270°C, complicating equilibrium measurements . Solutions include:

- Extrapolating absorption coefficients (α) via linear plots of α vs. 1/T for temperatures outside the measurable range.

- Employing high-pressure reactors to extend the viable temperature range without pyrolysis .

- Validating results with computational methods (e.g., DFT calculations of activation energies).

Q. How can computational chemistry enhance the interpretation of experimental thermochemical data?

Density functional theory (DFT) or ab initio methods can predict:

- Relative stability of isomers using Gibbs free energy comparisons.

- Transition states for isomerization, corroborating experimental activation energies .

- Contributions of van der Waals forces and dipole-dipole interactions to condensed-phase behavior . Cross-validate computational results with experimental enthalpies of formation (ΔfH°) and entropy values from gas-phase equilibrium studies .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility in kinetic studies of this compound synthesis?

- Standardize reaction conditions: Temperature (±1°C), iodine partial pressure, and acetylene purity.

- Calibrate spectrophotometers using reference absorption coefficients (e.g., 3.60 ± 0.07 OD/M·cm for trans isomer at 239 nm) .

- Report uncertainties in equilibrium constants (K) derived from optical density ratios .

Q. How should researchers handle conflicting thermodynamic values between experimental and computational models?

Discrepancies (e.g., ΔS° deviations up to 0.6 gibbs/mol) arise from approximations in group additivity rules . Mitigation strategies:

- Use high-level quantum mechanical calculations (e.g., CCSD(T)) to refine entropy estimates.

- Reconcile experimental data with statistical mechanical models of vibrational and rotational modes.

- Publish raw datasets (e.g., NMR integrals, UV-Vis traces) to enable third-party validation .

Methodological Best Practices

Q. What protocols are recommended for handling and storing this compound?

Q. How can researchers design robust experiments to study isomerization kinetics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.